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Introduction

Labradimil, also known as RMP-7 or Cereport®, is a synthetic nine-amino-acid peptide analog

of bradykinin.[1][2] It functions as a potent and selective agonist for the bradykinin B2 receptor.

[1] In the field of neuro-oncology, Labradimil is investigated for its ability to transiently increase

the permeability of the blood-brain barrier (BBB) and the blood-brain tumor barrier (BBTB).[1][3]

This mechanism is leveraged to enhance the delivery of chemotherapeutic agents to brain

tumors, which are otherwise difficult to treat due to the restrictive nature of the BBB.[1]

Mechanism of Action

Labradimil exerts its effect by selectively binding to bradykinin B2 receptors, which are

constitutively expressed on brain capillary endothelial cells.[1][4] This binding initiates a

cascade of second messenger systems, including an increase in intracellular calcium and

phosphatidylinositol turnover.[1][5] The downstream effect of this signaling pathway is the

disengagement of tight junctions between the endothelial cells of the BBB, leading to a rapid

and transient increase in permeability.[1][5] This effect is particularly pronounced in the

vasculature of brain tumors.[1] The increased permeability allows for greater penetration of co-

administered water-soluble chemotherapeutic agents, such as carboplatin, into the tumor

tissue.[1] The restoration of the BBB is rapid, typically occurring within 2 to 5 minutes after the

cessation of Labradimil infusion.[1][5]
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Caption: Mechanism of Labradimil in enhancing drug delivery across the BBTB.

Preclinical Data
Autoradiographic studies in rat models with gliomas have demonstrated that Labradimil
significantly increases the permeability of the BBB to various radiolabeled tracers and

chemotherapeutic agents in a dose-dependent manner.[1] This effect is selective for the tumor

and the surrounding brain tissue.[1] In a rat glioma model, co-administration of Labradimil with

[14C]carboplatin was shown to significantly increase the levels of carboplatin in the tumor.[6][7]

Specifically, Labradimil administration led to a 49% increase in carboplatin levels in the tumor

in the absence of dexamethasone, and a 46% increase in the presence of dexamethasone.[7]

Survival studies in rodent models of gliomas have shown that the combination of Labradimil
and water-soluble chemotherapeutics leads to a greater enhancement in survival compared to

chemotherapy alone.[1]

Table 1: Summary of Preclinical Efficacy of Labradimil in a Rat Glioma Model
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Model System
Co-administered
Agent

Labradimil Effect
on Agent's Tumor
Concentration

Reference

Rat Glioma (RG2

cells)
[14C]carboplatin

49% increase (without

dexamethasone)
[7]

Rat Glioma (RG2

cells)
[14C]carboplatin

46% increase (with

dexamethasone)
[7]

Clinical Data
Several clinical trials have evaluated the safety and efficacy of Labradimil in combination with

carboplatin for the treatment of various brain tumors.

Phase I Clinical Trial in Recurrent Malignant Glioma

A Phase I dose-escalation study was conducted in 14 patients with progressing malignant

glioma to assess the safety and tolerability of intravenous Labradimil with carboplatin.[8] The

dose of Labradimil was escalated from 50 ng/kg to 300 ng/kg, while carboplatin was dosed to

a target area under the curve (AUC).[8] The combination was generally well-tolerated, with side

effects consistent with those of the individual drugs.[8]

Table 2: Phase I Clinical Trial of Labradimil and Carboplatin in Recurrent Malignant Glioma
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Cohort
Labradimil
Dose

Carboplatin
Target AUC
(mg/ml/min)

Number of
Patients

Notable
Outcomes

Reference

A 50 ng/kg 5 2 - [8]

B 100 ng/kg 5 3 - [8]

C 100 ng/kg 7 2 - [8]

D 200 ng/kg 7 2 - [8]

E 300 ng/kg 7 5

1 patient

improved, 1

remained

stable for ≥6

months

[8]

Phase II Clinical Trials in Recurrent High-Grade Glioma

Phase II studies involving 87 patients with recurrent high-grade glioma (WHO Grade III/IV)

assessed the response to intravenous Labradimil (300 ng/kg) and carboplatin.[2][9] The

studies included chemotherapy-naive and chemotherapy-pretreated patient groups.[9]

Table 3: Phase II Clinical Trial Response in Recurrent High-Grade Glioma
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Patient
Group

Number
of
Patients

Clinical
Respons
e (Stable
or
Improved
)

Radiologi
cal
Respons
e (Stable,
Partial, or
Complete
)

Complete
or Partial
Radiologi
cal
Respons
e

Median
Duration
of
Respons
e (weeks)

Referenc
e

Chemother

apy Naive

(CN-RMP)

45 61% 79% 32% 30.3 [9]

Chemother

apy

Pretreated

(CP-RMP)

42 39% 24% 5% 19.6 [9]

Another randomized, double-blind, placebo-controlled Phase II study in 122 patients with

recurrent malignant glioma did not show a significant improvement in the efficacy of carboplatin

when co-administered with Labradimil at the tested dose and schedule.[10][11]

Table 4: Randomized Phase II Clinical Trial in Recurrent Malignant Glioma

Treatment
Group

Number of
Patients

Median Time
to Progression
(weeks)

Median
Survival Time
(weeks)

Reference

Labradimil +

Carboplatin
62 9.7 26.9 [10][11]

Placebo +

Carboplatin
60 8.0 19.9 [10][11]

Phase II Clinical Trial in Childhood Brain Tumors

A Phase II trial evaluated the combination of Labradimil and carboplatin in 41 pediatric

patients with various primary brain tumors.[12]
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Table 5: Phase II Clinical Trial Response in Childhood Brain Tumors

Tumor Type
Number of
Evaluable Patients

Objective
Responses

Reference

Brainstem Glioma 12 0 [12]

High-Grade Glioma 9

0 (2 with prolonged

stable disease >6

months)

[12]

Ependymoma 8 2 [12]

Medulloblastoma/PNE

T
6 1 [12]

Low-Grade Glioma 2 0 [12]

The study concluded that the combination was inactive in childhood high-grade gliomas and

brainstem gliomas.[12]

Experimental Protocols
Protocol 1: In Vivo Assessment of BBTB Permeability in a Rat Glioma Model

This protocol describes a method to assess the effect of Labradimil on the permeability of the

BBTB to a chemotherapeutic agent in a rat model of glioma.
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Caption: Workflow for preclinical evaluation of Labradimil in a rat glioma model.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1674209?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674209?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Animal Model: Establish an orthotopic glioma model by implanting RG2 glioma cells into the

striatum of adult rats.[13]

Tumor Growth: Allow the tumors to grow for a specified period (e.g., 8 days).[13]

Drug Administration:

Administer Labradimil via intravenous or intra-arterial infusion at a predetermined dose.

Co-administer a radiolabeled chemotherapeutic agent, such as [14C]carboplatin.[6][7]

Tissue Collection: After a defined circulation time, euthanize the animals and carefully excise

the brains.

Quantitative Autoradiography:

Freeze and section the brains.

Expose the sections to autoradiographic film or a phosphor imaging system.

Quantify the concentration of the radiolabeled agent in the tumor, brain surrounding the

tumor, and contralateral normal brain tissue by comparing the signal intensity to known

standards.

Protocol 2: Clinical Trial Protocol for Labradimil and Carboplatin in Recurrent High-Grade

Glioma

This protocol outlines a general methodology based on the Phase II clinical trials for recurrent

high-grade glioma.

Methodology:

Patient Population: Enroll adult patients with a histologically confirmed diagnosis of recurrent

WHO Grade III or IV glioma (e.g., anaplastic astrocytoma, glioblastoma multiforme) who

have previously undergone radiotherapy.[2][9] Patients can be stratified based on prior

chemotherapy exposure.[9]
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Treatment Regimen:

Administer Labradimil as an intravenous infusion over 10 minutes at a dose of 300 ng/kg.

[2][9]

Administer carboplatin intravenously. The carboplatin dose is calculated to achieve a

target AUC (e.g., 4-9 mg/ml/min), often using the Calvert formula.[8][9]

Repeat treatment cycles every 28 days.[9][14]

Patient Monitoring and Assessment:

Monitor for adverse events, particularly those related to carboplatin (e.g.,

myelosuppression) and Labradimil (e.g., transient flushing, nausea, headache).[8]

Assess neurological status, performance status (e.g., Karnofsky Performance Status), and

corticosteroid use before each treatment cycle.[9]

Evaluate tumor response using Magnetic Resonance Imaging (MRI) at baseline and after

a specified number of cycles (e.g., after cycles 2, 4, 6, 9, and 12).[9]

Endpoints:

Primary Endpoints: Time to tumor progression, objective response rate (complete

response, partial response).[10][11]

Secondary Endpoints: Overall survival, duration of response, safety and tolerability.[9][10]

[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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